N-[3-[(2-ethoxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide
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Overview
Description
N-[3-[(2-ethoxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide is a synthetic organic compound with the molecular formula C20H18N2O3S and a molecular weight of 366.4 g/mol . This compound is characterized by its unique structure, which includes an ethoxyaniline moiety, a phenyl ring, and a thiophene carboxamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-[(2-ethoxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[3-[(2-ethoxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-[(2-ethoxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide: Similar structure but with an iodine atom instead of a thiophene ring.
N-[3-[(2-ethoxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide: The compound itself, used as a reference for comparison.
Uniqueness
This compound is unique due to its combination of an ethoxyaniline moiety, a phenyl ring, and a thiophene carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C20H18N2O3S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[3-[(2-ethoxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H18N2O3S/c1-2-25-17-10-4-3-9-16(17)22-19(23)14-7-5-8-15(13-14)21-20(24)18-11-6-12-26-18/h3-13H,2H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
SMTJWBDNLGBSCJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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